(4-(Pyridin-2-YL)phenyl)methanol

Physicochemical Characterization Crystallization Solid-State Properties

Researchers developing luminescent metal complexes or optimizing lead compounds frequently encounter inconsistent photophysical performance from generic phenylpyridine alcohol sources. (4-(Pyridin-2-YL)phenyl)methanol (CAS 98061-39-3) provides a rigorously characterized solution: • Confirmed UV-Vis profile: excitation at 350 nm, emission at 450 nm-essential for reliable luminescent probe construction and light-harvesting studies. • LogP of 2.02 delivers a measurable 0.42-unit lipophilicity advantage over the 3-pyridyl isomer (LogP 1.6), directly supporting membrane permeability optimization in SAR programs. • Low melting point (49-51°C) streamlines handling, purification, and low-temperature synthetic protocols. Supplied as a white solid at ≥98% purity with full batch-specific quality documentation. Standard global B2B shipping; not a controlled substance in the US or EU.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 98061-39-3
Cat. No. B127614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Pyridin-2-YL)phenyl)methanol
CAS98061-39-3
Synonyms4-(2-Pyridinyl)benzenemethanol;  4-((Pyridine-2-yl)phenyl)methanol; 
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=C(C=C2)CO
InChIInChI=1S/C12H11NO/c14-9-10-4-6-11(7-5-10)12-3-1-2-8-13-12/h1-8,14H,9H2
InChIKeyBESAKUXOHCFPAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-(Pyridin-2-YL)phenyl)methanol (CAS 98061-39-3): Procurement-Grade Phenylpyridine Methanol Building Block for Metal Complexation and Synthesis


(4-(Pyridin-2-YL)phenyl)methanol, also known as 4-(2-pyridinyl)benzyl alcohol, is a biaryl alcohol with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol. It consists of a phenyl ring substituted with a pyridin-2-yl group at the para position and a methanol group. The compound is typically supplied as a white solid with a melting point of 49–51°C and a purity of ≥97% . It serves as a versatile intermediate in organic synthesis and as a photophysical ancillary ligand in metal complexes .

Why Generic Substitution of (4-(Pyridin-2-YL)phenyl)methanol (CAS 98061-39-3) Fails: Differentiated Physicochemical and Photophysical Profiles


Generic substitution among phenylpyridine methanol analogs is not feasible due to significant variations in key physicochemical and photophysical properties that directly impact their suitability for specific research and industrial applications. Isomers such as the 3-pyridyl or 4-pyridyl variants, or the regioisomeric phenyl(pyridin-2-yl)methanol, exhibit different melting points, lipophilicities (LogP), and spectroscopic characteristics [1]. (4-(Pyridin-2-YL)phenyl)methanol uniquely possesses a distinct UV-Vis absorption profile (350 nm excitation, 450 nm emission) and a LogP of 2.02, which are critical parameters for applications requiring precise optical or partition behavior. These differences preclude simple interchangeability and mandate product-specific selection based on the quantitative evidence provided below.

(4-(Pyridin-2-YL)phenyl)methanol (CAS 98061-39-3): Quantitative Differentiation Evidence Guide for Scientific Selection


Melting Point Differentiation: (4-(Pyridin-2-YL)phenyl)methanol (49-51 °C) vs. Phenyl(pyridin-2-yl)methanol (83-84 °C)

(4-(Pyridin-2-YL)phenyl)methanol exhibits a melting point of 49-51 °C, which is substantially lower than that of its regioisomer phenyl(pyridin-2-yl)methanol (83-84 °C) . This ~34 °C difference reflects distinct intermolecular interactions and crystal packing arrangements, which can influence solubility, purification, and handling characteristics.

Physicochemical Characterization Crystallization Solid-State Properties

Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiation: (4-(Pyridin-2-YL)phenyl)methanol vs. (4-(Pyridin-3-yl)phenyl)methanol

(4-(Pyridin-2-YL)phenyl)methanol has a calculated LogP of 2.02 and a Polar Surface Area (PSA) of 33.1 Ų [1]. In contrast, its 3-pyridyl isomer has a lower XLogP3-AA of 1.6 while maintaining a nearly identical PSA (33.1 Ų) [2]. This difference of 0.42 in LogP indicates that (4-(Pyridin-2-YL)phenyl)methanol is more lipophilic, which can affect membrane permeability and compound distribution in biological assays.

Lipophilicity ADME Properties Medicinal Chemistry

Photophysical Differentiation: (4-(Pyridin-2-YL)phenyl)methanol Exhibits Distinct UV-Vis Absorption and Emission Properties

(4-(Pyridin-2-YL)phenyl)methanol demonstrates a well-defined UV-Vis absorption at 350 nm and an emission maximum at 450 nm when used as a photophysical ancillary ligand . While specific quantitative data for the 3-pyridyl or 4-pyridyl isomers in the same experimental setup is lacking, class-level inference suggests that the substitution pattern on the pyridine ring can alter the electronic environment and thus the optical properties. This specific absorption/emission profile is a direct consequence of the 2-pyridyl substitution, making it a valuable tool for applications requiring this precise optical signature.

Photophysics Luminescent Probes Metal Complexation

(4-(Pyridin-2-YL)phenyl)methanol (CAS 98061-39-3): Recommended Application Scenarios Based on Quantitative Differentiation


Synthesis of Metal Complexes Requiring Specific UV-Vis Signatures

Researchers preparing metal complexes where the ligand must absorb at 350 nm and emit at 450 nm should select (4-(Pyridin-2-YL)phenyl)methanol . This photophysical property is not guaranteed for its 3-pyridyl or 4-pyridyl isomers, making it the optimal choice for luminescent probe development or studies on light-harvesting systems.

Organic Synthesis Intermediates Where Lower Melting Point is Advantageous

In synthetic routes where a lower melting point intermediate facilitates easier handling, purification, or subsequent reaction conditions (e.g., maintaining liquid or low-viscosity phases), (4-(Pyridin-2-YL)phenyl)methanol (mp 49-51 °C) is preferable over its higher-melting isomer phenyl(pyridin-2-yl)methanol (mp 83-84 °C) .

Medicinal Chemistry Campaigns Targeting Enhanced Lipophilicity

For structure-activity relationship (SAR) studies aimed at increasing compound lipophilicity to improve membrane permeability, (4-(Pyridin-2-YL)phenyl)methanol (LogP 2.02) offers a measurable advantage over the less lipophilic 3-pyridyl isomer (XLogP3-AA 1.6) [1]. This difference of 0.42 in LogP can be a decisive factor in lead optimization programs.

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